molecular formula C21H19ClN2O4S B3671919 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide

Cat. No.: B3671919
M. Wt: 430.9 g/mol
InChI Key: YBCLPBGMATXWGN-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives It is characterized by the presence of a benzenesulfonyl group, a methoxy group, and a chlorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the benzenesulfonyl chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid under controlled conditions.

    Preparation of 2-methoxyaniline: 2-Methoxyaniline is synthesized by the methylation of aniline using dimethyl sulfate or methyl iodide.

    Coupling reaction: The benzenesulfonyl chloride is then reacted with 2-methoxyaniline in the presence of a base such as pyridine to form N-(benzenesulfonyl)-2-methoxyaniline.

    Acetylation: The final step involves the acetylation of N-(benzenesulfonyl)-2-methoxyaniline with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-[N-(benzenesulfonyl)-2-hydroxyanilino]-N-(4-chlorophenyl)acetamide.

    Reduction: Formation of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-aminophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe to study the interactions between sulfonamide derivatives and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.

    Pathway Modulation: It can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.

    Binding to Proteins: The sulfonamide group can form hydrogen bonds and other interactions with amino acid residues in the active sites of target proteins, leading to inhibition of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-2-methoxyaniline: Lacks the acetyl and chlorophenyl groups.

    N-(benzenesulfonyl)-4-chloroaniline: Lacks the methoxy group.

    2-[N-(benzenesulfonyl)-2-hydroxyanilino]-N-(4-chlorophenyl)acetamide: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide is unique due to the presence of both the methoxy and chlorophenyl groups, which contribute to its specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-28-20-10-6-5-9-19(20)24(29(26,27)18-7-3-2-4-8-18)15-21(25)23-17-13-11-16(22)12-14-17/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCLPBGMATXWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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